molecular formula C15H22N2O B6362780 1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one CAS No. 1240574-29-1

1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B6362780
CAS No.: 1240574-29-1
M. Wt: 246.35 g/mol
InChI Key: MORJXNXBCOPEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances

Biochemical Pathways

Given the broad biological activities of piperazine derivatives , it’s plausible that this compound could influence multiple pathways, particularly those involving neurotransmission

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drugability of a compound, considering factors like molecular weight, lipophilicity, and hydrogen bond donors and acceptors.

Result of Action

Based on the known activities of piperazine derivatives , it’s possible that this compound could have effects at the cellular level, potentially influencing cell signaling or neurotransmission. More research is needed to determine the specific molecular and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide high yields and are suitable for large-scale industrial production.

Industrial Production Methods

Industrial production of this compound typically involves the use of safe and efficient reagents to avoid the use of highly toxic products. For example, the condensation reaction of a compound with phosphorus oxychloride or tetraphosphorus decasulfide has been improved to avoid toxicity and increase yield . This makes the process more suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methylpiperazin-1-yl)-2-phenylbutan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of a phenylbutanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-14(13-7-5-4-6-8-13)15(18)17-10-9-16-12(2)11-17/h4-8,12,14,16H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORJXNXBCOPEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCNC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.